Cas no 110970-05-3 (5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione)

5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound featuring an imidazolidine-2,4-dione (hydantoin) core substituted with a 4-hydroxyphenyl group and a methyl group at the 5-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyphenyl moiety enhances solubility and reactivity, facilitating further functionalization, while the hydantoin scaffold contributes to stability and bioactivity. Its well-defined molecular architecture allows for precise modifications, supporting applications in drug development, particularly for CNS and antimicrobial agents. The compound’s high purity and consistent performance make it suitable for research and industrial-scale processes requiring reliable building blocks.
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione structure
110970-05-3 structure
Product name:5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
CAS No:110970-05-3
MF:C10H10N2O3
MW:206.198002338409
CID:3065211
PubChem ID:3100378

5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
    • CS-0249181
    • Oprea1_259113
    • Z240132012
    • KEA97005
    • AKOS000137738
    • EN300-42712
    • AKOS016900899
    • Oprea1_361052
    • 110970-05-3
    • G43643
    • Inchi: InChI=1S/C10H10N2O3/c1-10(8(14)11-9(15)12-10)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H2,11,12,14,15)
    • InChI Key: AZPQSNJXATVULS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 206.06914219Da
  • Monoisotopic Mass: 206.06914219Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4Ų
  • XLogP3: 0.7

5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-42712-0.1g
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 95.0%
0.1g
$132.0 2025-02-20
Enamine
EN300-42712-5.0g
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 95.0%
5.0g
$1364.0 2025-02-20
Enamine
EN300-42712-0.25g
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 95.0%
0.25g
$188.0 2025-02-20
Chemenu
CM415963-1g
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 95%+
1g
$592 2023-03-07
A2B Chem LLC
AV39237-5g
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 97%
5g
$1471.00 2024-04-20
A2B Chem LLC
AV39237-250mg
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 97%
250mg
$233.00 2024-04-20
A2B Chem LLC
AV39237-50mg
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 97%
50mg
$128.00 2024-04-20
Aaron
AR019VHT-250mg
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 95%
250mg
$284.00 2025-02-08
Aaron
AR019VHT-50mg
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 95%
50mg
$146.00 2025-02-08
1PlusChem
1P019V9H-50mg
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
110970-05-3 95%
50mg
$160.00 2025-03-04

Additional information on 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione

Introduction to 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione (CAS No. 110970-05-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione (CAS No. 110970-05-3) represents a fascinating scaffold with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative, characterized by its imidazolidine core and functionalized aromatic ring, has garnered attention due to its unique structural and chemical properties. The presence of both hydroxyl and carbonyl groups on the aromatic ring, coupled with the methyl-substituted imidazolidine ring, endows this molecule with a versatile reactivity that is exploitable in various synthetic and biological applications.

In recent years, the pharmaceutical industry has witnessed an increasing demand for innovative heterocyclic compounds that exhibit desirable pharmacological profiles. The imidazolidine-2,4-dione moiety, in particular, has been extensively studied for its role as a bioisostere of other nitrogen-containing heterocycles such as pyrimidines and pyrazoles. This structural motif is known to contribute to the binding affinity and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry.

The 4-hydroxyphenyl substituent in 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione introduces additional functional diversity, enabling various chemical modifications that can fine-tune the compound's biological activity. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding interactions, which are critical for molecular recognition processes in biological systems. This feature makes the compound a promising candidate for developing enzyme inhibitors or receptor modulators.

Recent advancements in computational chemistry have facilitated the rational design of molecules like 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione. Molecular docking studies have revealed that this compound can interact with several biological targets of interest, including kinases and transcription factors. These interactions are mediated by the hydroxyl group of the phenyl ring and the carbonyl oxygen atoms of the imidazolidine core. Such findings align with the growing interest in structure-based drug design approaches that leverage high-throughput virtual screening techniques.

The synthesis of 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione involves multi-step organic transformations that highlight its synthetic accessibility. The formation of the imidazolidine ring typically proceeds via condensation reactions between appropriately substituted precursors. For instance, condensation of 1-methylindanone derivatives with hydrazine hydrate followed by cyclization under acidic conditions can yield the desired product. This synthetic route underscores the compound's feasibility for large-scale production if needed.

Beyond its pharmaceutical applications, 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione has shown promise in material science research. Its ability to form coordination complexes with metal ions makes it a candidate for designing metal-organic frameworks (MOFs) or supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and separation technologies. The hydroxyl group's coordination capabilities further enhance its utility in such systems by acting as a ligand for metal centers.

The compound's stability under various environmental conditions is another noteworthy attribute. Studies have demonstrated that 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione maintains its structural integrity under moderate temperatures and pH ranges, suggesting its suitability for industrial applications where thermal and chemical stability are crucial factors. This resilience is attributed to the robust nature of the imidazolidine ring and the aromatic system's resistance to degradation.

In conclusion, 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione (CAS No.110970-05-3) stands out as a versatile molecule with broad applicability across multiple scientific domains. Its unique structural features enable it to participate in diverse chemical interactions, making it a valuable tool for drug discovery efforts aimed at modulating biological pathways associated with diseases such as cancer and inflammation. Furthermore, 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione's synthetic accessibility and stability enhance its practicality for both laboratory-scale investigations and potential industrial uses.

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